
1-Azido-4,7,10-trioxa-13-tridecanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4,7,10-trioxa-13-tridecanamine, also known as 1-Amino-11-azido-3,6,9-trioxaundecane or N3-TOTA, is a compound used in peptide and solid phase synthesis . It has a molecular formula of C10H22N4O3 and a molecular weight of 246.30 . The compound appears as a light yellow oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}-3-azidopropane . The canonical SMILES structure is C(CN)COCCOCCOCCCN=[N+]=[N-] .Physical And Chemical Properties Analysis
1-Azido-4,7,10-trioxa-13-tridecanamine has a boiling point of 198-202°C and a density of 1.10 g/mL at 20 °C . It is a light yellow oil and should be stored at 2-8 °C .Aplicaciones Científicas De Investigación
- PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade specific target proteins .
- Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
- By linking the ligands for E3 ligases and target proteins, PROTACs enable specific protein degradation, potentially leading to innovative drug candidates .
- By grafting this linker onto surfaces, they can introduce specific functionalities, such as improved biocompatibility or controlled drug release .
PROTAC Development
Click Chemistry Reagent
Chemical Biology and Drug Discovery
Bioconjugation and Targeted Delivery
Functionalization of Biomaterials
Chemical Synthesis and Medicinal Chemistry
Mecanismo De Acción
Target of Action
1-Azido-4,7,10-trioxa-13-tridecanamine, also known as Azido-C1-PEG3-C3-NH2, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
Azido-C1-PEG3-C3-NH2 is a click chemistry reagent, meaning it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction is used to connect the two different ligands in a PROTAC . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-C1-PEG3-C3-NH2 is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By using Azido-C1-PEG3-C3-NH2 to create PROTACs, specific proteins can be targeted for degradation, altering the biochemical pathways in which they are involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting PROTAC would depend on the specific ligands used and the protein target .
Result of Action
The result of the action of Azido-C1-PEG3-C3-NH2, when used in the synthesis of a PROTAC, is the selective degradation of a specific protein target . This can have a variety of molecular and cellular effects, depending on the function of the degraded protein .
Action Environment
The action of Azido-C1-PEG3-C3-NH2, and the PROTACs it helps create, can be influenced by various environmental factors. These include the presence of the necessary enzymes for the click chemistry reactions, the presence of the target protein, and the overall cellular environment . Factors such as pH, temperature, and the presence of other molecules can all potentially influence the action, efficacy, and stability of Azido-C1-PEG3-C3-NH2 and the resulting PROTAC .
Propiedades
IUPAC Name |
3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O3/c11-3-1-5-15-7-9-17-10-8-16-6-2-4-13-14-12/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPLUVBIHOQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4,7,10-trioxa-13-tridecanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid](/img/structure/B2458703.png)

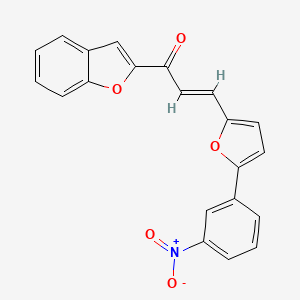
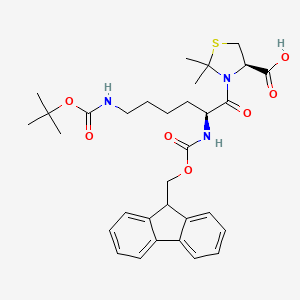
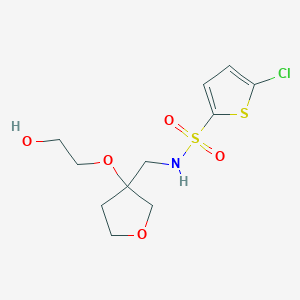
![N-(3,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2458712.png)
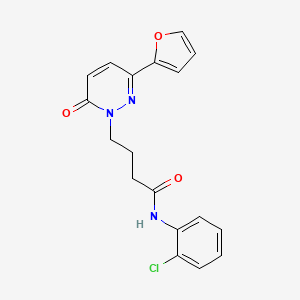
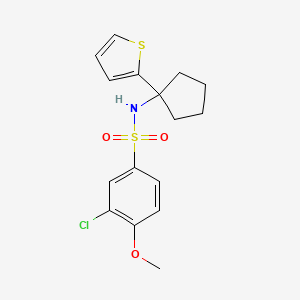
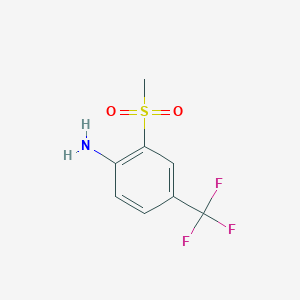
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2458716.png)
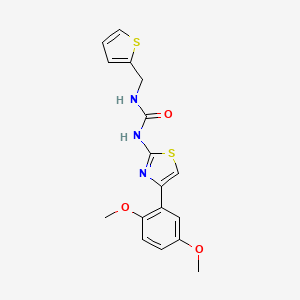
![N-(2-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2458720.png)
